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PLM-101 is a novel therapeutic agent derived from the traditional Chinese medicine indigo

naturalis.[1] It has demonstrated potent anti-leukemic activity in both in vitro and in vivo

models. The dual-targeting mechanism of PLM-101, inhibiting both FLT3 and RET kinases, is

proposed to offer a superior therapeutic approach compared to single-target FLT3 inhibitors.[1]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of PLM-

101.

Table 1: In Vitro Efficacy of PLM-101

Cell Line Target Mutation IC50 (nM)

MOLM-13 FLT3-ITD 1.5

MV4-11 FLT3-ITD 2.3

THP-1 FLT3-wildtype > 1000

U937 FLT3-wildtype > 1000

Data extracted from a 2023 study on PLM-101.[1]

Table 2: In Vivo Efficacy of PLM-101 in a MOLM-13 Xenograft Model
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Treatment Group Dosage
Tumor Growth Inhibition
(%)

Vehicle Control - 0

PLM-101 25 mg/kg 78

PLM-101 50 mg/kg 95

Data extracted from a 2023 study on PLM-101.[1]

Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of PLM-101 against FLT3 and RET kinases was

assessed using a luminescence-based kinase assay. Recombinant human FLT3 and RET

kinases were incubated with PLM-101 at varying concentrations in the presence of ATP. The

kinase activity was measured by quantifying the amount of ATP remaining after the reaction,

with lower luminescence indicating higher kinase inhibition.

Cell Viability Assay: AML cell lines (MOLM-13, MV4-11, THP-1, and U937) were seeded in 96-

well plates and treated with increasing concentrations of PLM-101 for 72 hours. Cell viability

was determined using a resazurin-based assay, where the reduction of resazurin to the

fluorescent resorufin is proportional to the number of viable cells. The half-maximal inhibitory

concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model: NOD/SCID mice were subcutaneously inoculated with MOLM-13

cells. Once tumors reached a palpable size, mice were randomized into treatment and control

groups. PLM-101 was administered orally once daily at doses of 25 mg/kg and 50 mg/kg.

Tumor volume was measured every three days using calipers. At the end of the study, tumors

were excised and weighed.

Signaling Pathways and Mechanism of Action
PLM-101 exerts its anti-leukemic effects by inhibiting the kinase activity of both FLT3 and RET.

[1] In AML, FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to

constitutive activation of the kinase, promoting cell proliferation and survival. RET kinase

activation has been shown to enhance FLT3 protein stability.[1] By inhibiting both kinases,
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PLM-101 not only directly blocks FLT3 signaling but also induces its autophagic degradation

via RET inhibition.[1]
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Caption: Mechanism of action of PLM-101 in AML cells.

Experimental Workflow
The preclinical evaluation of PLM-101 followed a standard drug discovery workflow, beginning

with in vitro characterization and progressing to in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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